3-(3-Methoxypiperidin-1-yl)propanoic acid
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Overview
Description
3-(3-Methoxypiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-(3-Methoxypiperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of an isoxazole ring, methylation, ester reduction, benzylic chlorination, benzylic substitution, and finally hydrolysis and decarboxylation . This multi-step process ensures the formation of the desired compound with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(3-Methoxypiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methoxypiperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-Methoxypiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound has a similar piperidine ring structure but with different substituents.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another similar compound with a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3-methoxypiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
QIWFLLVVMPJLDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)CCC(=O)O |
Origin of Product |
United States |
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